molecular formula C14H28N4O2 B14631058 3,3'-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) CAS No. 53151-48-7

3,3'-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide)

Cat. No.: B14631058
CAS No.: 53151-48-7
M. Wt: 284.40 g/mol
InChI Key: JVPSQAMDGVPYHX-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) is a synthetic organic compound that features a piperazine ring substituted with two N,N-dimethylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) typically involves the reaction of piperazine with N,N-dimethylpropanamide under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of N,N-dimethylpropanamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

CAS No.

53151-48-7

Molecular Formula

C14H28N4O2

Molecular Weight

284.40 g/mol

IUPAC Name

3-[4-[3-(dimethylamino)-3-oxopropyl]piperazin-1-yl]-N,N-dimethylpropanamide

InChI

InChI=1S/C14H28N4O2/c1-15(2)13(19)5-7-17-9-11-18(12-10-17)8-6-14(20)16(3)4/h5-12H2,1-4H3

InChI Key

JVPSQAMDGVPYHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1CCN(CC1)CCC(=O)N(C)C

Origin of Product

United States

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